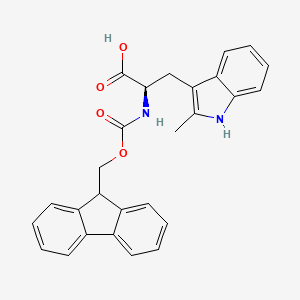

Fmoc-D-2-Me-Trp-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPTVKMTZAMBFI-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Landscape of Fmoc-D-2-Me-Trp-OH: A Technical Guide for Advanced Research

For Immediate Release

A comprehensive technical guide detailing the chemical properties, synthesis protocols, and potential biological significance of Fmoc-D-2-Me-Trp-OH is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of this N-α-Fmoc-protected derivative of D-2-methyltryptophan, a crucial building block for the synthesis of novel peptides with unique structural and functional characteristics.

This compound, with the chemical formula C₂₇H₂₄N₂O₄ and a molecular weight of 440.49 g/mol , is a white to off-white solid. The presence of a methyl group at the 2-position of the indole (B1671886) ring introduces significant steric hindrance and alters the electronic properties of the tryptophan side chain, thereby influencing the conformation and bioactivity of peptides incorporating this modified amino acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point has not been definitively reported in publicly available literature, its boiling point is noted to be 716.2 ± 60.0 °C at 760 mmHg.

| Property | Value | Reference |

| CAS Number | 196808-79-4 | N/A |

| Molecular Formula | C₂₇H₂₄N₂O₄ | N/A |

| Molecular Weight | 440.49 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 716.2 ± 60.0 °C at 760 mmHg | N/A |

| Purity | ≥98% | N/A |

| Storage | Store at 0-8 °C | N/A |

Solubility: Qualitative solubility information suggests that this compound is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). However, quantitative solubility data in a range of solvents is not readily available.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the parent compound, Fmoc-D-Trp-OH. Key expected signals would include those corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-tryptophan backbone, and the distinct signals from the 2-methylated indole ring. Researchers should anticipate characteristic peaks in ¹H NMR, ¹³C NMR, IR, and mass spectrometry that confirm the integrity of the molecule.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this sterically hindered amino acid may require optimized coupling conditions to ensure efficient peptide bond formation.

Recommended Coupling Protocol:

A standard protocol for coupling this compound to a resin-bound peptide is outlined below. Optimization of coupling time and reagents may be necessary depending on the peptide sequence and the preceding amino acid.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

Pre-activate a 3-5 fold molar excess of this compound with a suitable coupling agent such as HBTU/HOBt (1:1 molar ratio) or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be required due to the steric hindrance of the 2-methyl group.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Monitoring: Perform a Kaiser test or other qualitative tests to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

Deprotection Protocol:

The Fmoc group of the newly incorporated this compound can be removed using the standard deprotection conditions mentioned in step 2 of the coupling protocol.

Caption: General workflow for the incorporation of this compound in SPPS.

Biological Significance and Signaling Pathways

The introduction of a methyl group at the 2-position of the tryptophan indole ring can significantly impact the biological activity of peptides. This modification can:

-

Enhance Proteolytic Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

-

Modulate Receptor Binding: The altered size, shape, and hydrophobicity of the side chain can influence the binding affinity and selectivity of the peptide for its target receptor.

-

Induce Specific Conformations: The steric hindrance can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

While specific signaling pathways directly modulated by peptides containing 2-methyl-tryptophan are not yet extensively characterized, research into tryptophan-rich peptides suggests potential involvement in antimicrobial and cell-penetrating activities. The modified indole ring may facilitate interactions with cell membranes, leading to membrane disruption or translocation into the cell.

Caption: Potential biological implications of incorporating 2-methyl-tryptophan into peptides.

Conclusion

This compound is a valuable tool for peptide chemists and drug discovery professionals seeking to design novel peptides with enhanced stability and tailored biological activities. The steric and electronic modifications imparted by the 2-methyl group offer a strategic approach to overcoming the limitations of natural peptides. Further research into the precise impact of this modification on peptide structure-activity relationships and its role in modulating specific signaling pathways is warranted and holds significant promise for the development of next-generation peptide therapeutics.

Technical Guide: Fmoc-D-2-Me-Trp-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and application of N-α-Fmoc-D-2-methyl-tryptophan (Fmoc-D-2-Me-Trp-OH), a specialized amino acid derivative used in peptide synthesis. This document outlines its molecular characteristics and provides a detailed, generalized protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Compound Data Summary

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the indole (B1671886) ring of the D-tryptophan side chain is methylated at the 2-position. The Fmoc group is a base-labile protecting group, making this compound ideally suited for Fmoc-based SPPS strategies.

| Property | Value |

| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₂₇H₂₄N₂O₄ |

| Molecular Weight | 440.49 g/mol |

| CAS Number | 196808-79-4 |

| Appearance | White to off-white powder |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block for the synthesis of peptides containing a D-2-methyl-tryptophan residue. The incorporation of this non-canonical amino acid can introduce unique structural and functional properties into a peptide, such as increased stability against enzymatic degradation, enhanced receptor affinity, or altered conformational preferences. The general workflow for its use in SPPS follows a standard cycle of deprotection, activation, coupling, and washing.

Below is a generalized experimental protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

General Experimental Protocol for SPPS

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine terminus

-

This compound

-

Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Coupling/Activation Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solutions: DMF, DCM

-

Inert gas (Nitrogen or Argon)

-

SPPS reaction vessel

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the SPPS reaction vessel. Drain the solvent.[1][2]

-

Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin.[3] b. Agitate the mixture with nitrogen bubbling or mechanical shaking for 20-30 minutes at room temperature to remove the N-terminal Fmoc group from the peptide-resin.[2][3] c. Drain the deprotection solution. d. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][2]

-

Amino Acid Activation: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HATU or HBTU in DMF. b. Add DIEA (2 equivalents relative to the amino acid) to the solution to raise the pH and initiate activation.[1] c. Allow the activation to proceed for several minutes. The solution may change color.

-

Coupling: a. Drain the final wash solvent from the deprotected peptide-resin. b. Immediately add the activated this compound solution to the resin. c. Agitate the mixture with nitrogen bubbling or shaking for 1-2 hours at room temperature. Note: Due to potential steric hindrance from the 2-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction. d. To check for completion, a small sample of resin beads can be taken for a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.[1]

-

Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1]

The resin is now ready for the next deprotection and coupling cycle. This process is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the full peptide sequence is synthesized, the peptide must be cleaved from the resin, and the acid-labile side-chain protecting groups must be removed.

Cleavage Cocktail (Example "Reagent R"):

-

Trifluoroacetic acid (TFA): 90%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 3%

-

Anisole: 2%

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of inert gas.

-

Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.[4]

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase HPLC.

Experimental Workflow Visualization

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Simplified logical flow of the Fmoc deprotection step using piperidine.

References

Technical Guide to Fmoc-D-2-Me-Trp-OH: A Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid, commonly known as Fmoc-D-2-Me-Trp-OH. This document details its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the significance of the 2-methyl modification on the tryptophan indole (B1671886) ring.

Core Compound Data

This compound is a derivative of the D-enantiomer of tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The key feature of this building block is the presence of a methyl group at the 2-position of the indole side chain.

| Identifier | Data |

| CAS Number | 196808-79-4 |

| Molecular Formula | C₂₇H₂₄N₂O₄ |

| Molecular Weight | 440.49 g/mol |

| Chemical Structure |

|

Physicochemical Properties

Quantitative data for this compound is not consistently available across suppliers. The following table summarizes available information. Researchers should confirm the specifications of their specific lot of material.

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Insoluble in H₂O; Soluble in DMSO (≥57.1 mg/mL); Soluble in Ethanol (≥2.65 mg/mL with gentle warming and sonication)[1] |

| Purity | Typically ≥95% (as determined by HPLC) |

| Storage | Store at -20°C[1] |

Significance in Peptide and Drug Development

The incorporation of this compound into peptide sequences is a strategic choice for modulating the resulting peptide's conformation and biological activity. The methyl substitution at the C2 position of the indole ring can influence ligand-protein binding interactions by altering the specificity and stability at the interface[1]. This makes it a valuable tool for investigating protein-ligand recognition and for the development of peptide-based therapeutics with enhanced properties. The D-configuration of the amino acid also contributes to increased stability against enzymatic degradation in biological systems.

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The 2-methyl group on the indole ring of this compound introduces steric hindrance, which can slow down the coupling reaction during SPPS. Therefore, a robust coupling protocol is required to ensure efficient incorporation into the growing peptide chain. The following is a representative protocol for the coupling of sterically hindered amino acids, which is applicable to this compound.

Materials:

-

This compound

-

Peptide synthesis resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

A potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

-

Dichloromethane (DCM)

Protocol for Coupling:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (2.9 equivalents) in DMF.

-

Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the solution.

-

Allow the pre-activation to proceed for 1-5 minutes at room temperature.

-

-

Coupling to the Resin:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature. The extended reaction time is to counteract the steric hindrance.

-

The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

-

Recoupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step is recommended. The resin should be washed with DMF, and a fresh solution of activated this compound is added for another 1-4 hours.

-

Washing: After the coupling is complete, the resin is thoroughly washed with DMF and then DCM to prepare for the deprotection of the newly added Fmoc group in the next cycle of the synthesis.

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Tryptophan Metabolism and Drug Discovery Context

While there are no known signaling pathways directly involving this compound, the broader context of tryptophan metabolism is highly relevant in drug discovery. Tryptophan is a precursor to several important signaling molecules, including serotonin (B10506) and kynurenine (B1673888). The enzyme indoleamine 2,3-dioxygenase (IDO1), which catalyzes the first and rate-limiting step of the kynurenine pathway, is a key target in cancer immunotherapy. Modified tryptophan analogues, such as 1-methyltryptophan, are known inhibitors of IDO1. The development of novel tryptophan derivatives, including those with modifications like the 2-methyl group, holds potential for the discovery of new modulators of these critical biological pathways.

References

Solubility Profile of Fmoc-D-2-Me-Trp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-2-Me-Trp-OH (Nα-9-fluorenylmethoxycarbonyl-D-2-methyl-tryptophan). Due to the limited availability of specific quantitative solubility data for this particular derivative in public literature, this document extrapolates from the known behavior of structurally similar Fmoc-protected amino acids. It also furnishes detailed experimental protocols to enable researchers to determine precise solubility in their solvents of choice.

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), influencing coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide. This compound, with its bulky Fmoc group and the methylated indole (B1671886) side chain of tryptophan, presents a hydrophobic character that largely dictates its solubility profile.

Predicted Solubility of this compound

Based on the general principles governing the solubility of Fmoc-amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. Its solubility in non-polar and aqueous solvents is predicted to be low. The methyl group at the 2-position of the indole ring may slightly increase its lipophilicity compared to the parent Fmoc-D-Trp-OH.

For a related compound, Fmoc-Trp(Me)-OH, a solubility of 62.5 mg/mL (141.89 mM) in DMSO has been reported, requiring ultrasonic assistance for dissolution.[1] This suggests that this compound will likely also be highly soluble in DMSO.

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are estimates, and empirical determination is recommended for specific applications.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Commonly used in SPPS and known to effectively solvate Fmoc-amino acids.[2] |

| N-Methyl-2-pyrrolidone (NMP) | High | Another widely used solvent in SPPS with strong solvating properties for protected amino acids.[2] | |

| Dimethyl sulfoxide (B87167) (DMSO) | High | A powerful solvent for a wide range of organic compounds, including those with low aqueous solubility.[1][3] | |

| Acetonitrile (ACN) | Moderate | May be a suitable solvent, though potentially less effective than DMF or NMP for highly concentrated solutions. | |

| Polar Protic | Water | Low | The hydrophobic nature of the Fmoc group and the tryptophan side chain limits solubility in aqueous solutions.[4] |

| Methanol (MeOH) | Low to Moderate | May exhibit some solubility, but the non-polar characteristics of the molecule will likely limit high concentrations. | |

| Ethanol (EtOH) | Low to Moderate | Similar to methanol, limited solubility is expected. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | Often used in peptide synthesis, but some Fmoc-amino acids may require the addition of a more polar solvent like DMF to achieve complete dissolution.[5] |

| Tetrahydrofuran (THF) | Moderate | A less polar ether solvent where moderate solubility can be expected. | |

| Hexane / Heptane | Very Low | The high polarity of the amino acid backbone and the carboxylic acid group will result in very poor solubility in aliphatic hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of analytical grade solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Water)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a standard stock solution of this compound in a solvent in which it is freely soluble (e.g., DMF or DMSO) at a known concentration (e.g., 10 mg/mL).

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials.

-

Add a fixed volume (e.g., 1 mL) of each test solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the calibration curve range.

-

Analyze the diluted samples by HPLC. The UV detector should be set to a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm or 301 nm).

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the stock solution.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical classification of the solvents discussed.

Caption: Workflow for Determining the Solubility of this compound.

Caption: Classification of Solvents for this compound Solubility.

References

Fmoc-D-2-Me-Trp-OH stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Fmoc-D-2-Me-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-D-2-methyltryptophan (this compound). The information presented here is crucial for maintaining the integrity and purity of this valuable reagent in research and drug development applications. The data and recommendations are based on information available for closely related Fmoc-protected amino acids and general principles of peptide chemistry.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C27H24N2O4 | [1][2] |

| Molecular Weight | 440.49 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature (Predicted) | 2-8°C | [2] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. While specific quantitative stability data for this particular derivative is not extensively published, its stability profile can be inferred from data on similar compounds like Fmoc-D-Trp-OH and general knowledge of Fmoc-protected amino acids.

Temperature Effects

Temperature is a critical factor in the long-term stability of this compound. As a general rule, lower temperatures slow down degradation processes.

Table 1: Recommended Storage Temperatures and Durations for Solid Fmoc-Amino Acids

| Storage Condition | Temperature | Recommended Duration |

| Long-term Storage | -20°C | Up to 3 years[3][4] |

| Short-term Storage | 4°C | Up to 2 years[3][4] |

| Temporary Storage | Room Temperature | Weeks to months[5] |

For solutions, storage recommendations are more stringent due to increased molecular mobility and potential for solvent-mediated degradation.

Table 2: Recommended Storage Conditions for Fmoc-Amino Acid Stock Solutions

| Storage Temperature | Recommended Duration |

| -20°C | Up to 1 month[3][4] |

| -80°C | Up to 6 months[3][4] |

It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate degradation.[5]

pH Sensitivity

The Fmoc protecting group is notably labile under basic conditions. Exposure to bases, such as piperidine (B6355638) used in solid-phase peptide synthesis (SPPS), will cleave the Fmoc group. Conversely, strongly acidic conditions can lead to the hydrolysis of the peptide bond or modification of the tryptophan side chain.[6] For peptide solutions, maintaining a slightly acidic pH of 5-6 is recommended for short-term storage.[7]

Susceptibility to Oxidation and Light

The indole (B1671886) side chain of tryptophan is susceptible to oxidation.[7][8] This can be exacerbated by exposure to light and oxygen. Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.[5]

Recommended Storage and Handling Protocols

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

Solid Compound

-

Long-Term Storage : Store the solid compound in a tightly sealed container at -20°C.[3][4]

-

Short-Term Storage : For frequent use, store at 2-8°C.[2][9]

-

Protection from Moisture : Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[5]

-

Inert Atmosphere : After dispensing the desired amount, it is good practice to purge the container with a dry, inert gas like nitrogen or argon before resealing.[5]

-

Light Protection : Store the container in a dark place or use an amber vial to protect the compound from light.[7][8]

Solutions

-

Solvent Selection : Dissolve the compound in a suitable, high-purity solvent appropriate for the intended application (e.g., DMF, NMP for SPPS).

-

Storage of Stock Solutions : For optimal stability, prepare fresh solutions before use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for up to six months.[3][4]

-

pH Consideration : If preparing aqueous solutions for short-term storage, ensure the pH is slightly acidic (pH 5-7).[6]

Experimental Protocols

While specific stability-indicating assays for this compound are not detailed in the provided search results, a general experimental workflow for assessing the stability of Fmoc-protected amino acids can be outlined.

Protocol: Isothermal Stability Study

-

Sample Preparation : Weigh a precise amount of this compound into several vials.

-

Storage Conditions : Place the vials under different temperature conditions (e.g., -20°C, 4°C, 25°C, 40°C) and light conditions (e.g., protected from light, exposed to ambient light).

-

Time Points : At specified time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Analysis :

-

Dissolve the sample in a suitable solvent.

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution method to separate the parent compound from any potential degradants. A UV detector is typically used for detection.

-

Quantify the purity of the sample and identify any degradation products by comparing the chromatogram to that of a reference standard at time zero. Mass spectrometry can be coupled with HPLC (LC-MS) for the identification of unknown peaks.

-

-

Data Evaluation : Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation rate and estimate the shelf life.

Visualizations

Logical Relationship of Storage Conditions to Stability

Caption: Factors influencing this compound stability.

Experimental Workflow for Stability Assessment

Caption: Workflow for stability assessment.

References

- 1. Fmoc-D-Trp(2-Me)-OH | C27H24N2O4 | CID 20780790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FMOC-D-TRP(ME)-OH | 168471-22-5 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Fmoc-N-α-methyl-D-tryptophan

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features, applications, and handling of Fmoc-protected N-α-methyl-D-tryptophan. The focus is on the widely used derivative Fmoc-N-Me-D-Trp(Boc)-OH , a critical building block in modern peptide chemistry and drug discovery.

Core Features and Strategic Importance

Fmoc-N-α-methyl-D-tryptophan is a non-canonical amino acid derivative designed for strategic incorporation into synthetic peptides. Its unique structure imparts significant advantages over native amino acids. The N-α-methyl group provides steric hindrance that dramatically increases resistance to enzymatic degradation by proteases, a crucial feature for enhancing the in vivo half-life of peptide therapeutics.[1][2][3]

Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. This constraint can lock the peptide into a specific, biologically active conformation, leading to improved receptor binding affinity and selectivity.[2][3] The use of the D-enantiomer further enhances proteolytic stability, as natural proteases are stereospecific for L-amino acids.[1]

The molecule is equipped with two essential protecting groups for use in solid-phase peptide synthesis (SPPS):

-

Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group on the α-amino group, allowing for sequential chain elongation under mild conditions.[4][5]

-

Boc (tert-butoxycarbonyl): An acid-labile protecting group on the indole (B1671886) nitrogen of the tryptophan side chain. This prevents unwanted side reactions, such as alkylation, during the acidic conditions of final peptide cleavage from the resin.[6]

Key Applications:

-

Drug Development: Used to design novel peptide drugs with improved stability, bioavailability, and efficacy.[3][7]

-

Peptide Synthesis: Serves as a key building block for creating complex synthetic peptides and peptide libraries.[4][7]

-

Neuroscience Research: Aids in the study of neuropeptides and their receptors due to the structural similarity of tryptophan to neurotransmitters.[4][7]

-

Protein Engineering: Enables the modification of proteins to investigate structure-function relationships.[7]

Physicochemical Data

The properties of N-α-methylated D-tryptophan are compared with its non-methylated counterpart to highlight the impact of the modification.

| Property | Fmoc-N-Me-D-Trp(Boc)-OH | Fmoc-D-Trp(Boc)-OH |

| IUPAC Name | (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[8] | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[] |

| Molecular Formula | C₃₂H₃₂N₂O₆[8] | C₃₁H₃₀N₂O₆[][10] |

| Molecular Weight | 540.61 g/mol [8][11] | 526.58 g/mol [][10] |

| CAS Number | 197632-75-0[11] | 163619-04-3[][10] |

| Appearance | Powder | White to off-white powder[] |

| Storage Temperature | 15-25°C | 2-8°C[][10] |

| Melting Point | Not specified | 86 - 92°C (Decomposes)[] |

Experimental Protocols

Protocol 1: Coupling in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The coupling of N-methylated amino acids is challenging due to steric hindrance. This protocol outlines an effective method using a potent activating agent.

A. Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-Me-D-Trp(Boc)-OH (3-5 equivalents)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

-

Anhydrous, amine-free DMF (N,N-Dimethylformamide)

B. Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.[12]

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12][13] Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-D-Trp(Boc)-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

-

Reaction Time: Due to steric hindrance, coupling may require extended times (2-4 hours) or double coupling.[6] Monitor the reaction progress using a colorimetric test (e.g., negative Kaiser test indicates completion).

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove the Boc side-chain protecting group.

A. Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. TIS is a scavenger to prevent re-attachment of carbocations to the sensitive tryptophan indole ring.[14]

-

Cold diethyl ether

B. Procedure:

-

Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the TFA cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purity Analysis by RP-HPLC

This protocol outlines a standard method for analyzing the purity of the crude peptide.

A. System and Solvents:

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Detector: UV detector at 220 nm (peptide backbone) and 280 nm (tryptophan indole ring).

B. Procedure:

-

Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent mixture.

-

Injection: Inject the sample onto the equilibrated column.

-

Gradient Elution: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

-

Analysis: Integrate the peak areas from the resulting chromatogram to determine the purity of the peptide. Confirm the identity using mass spectrometry.

Visualized Workflows and Relationships

References

- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-N-Me-D-Trp(Boc)-OH | C32H32N2O6 | CID 122173721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fmoc-D-Trp(Boc)-OH | 163619-04-3 | FF47371 | Biosynth [biosynth.com]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

The Strategic Placement: Unraveling the Role of the 2-Methyl Group on the Tryptophan Indole Ring

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic methylation of the indole (B1671886) ring of tryptophan has profound implications for its biological activity, transforming this essential amino acid into a modulator of key enzymatic pathways with therapeutic potential. This technical guide delves into the significance of the 2-methyl group on the tryptophan indole ring, with a primary focus on its influence on the kynurenine (B1673888) and serotonin (B10506) pathways. While 2-methyl-L-tryptophan is a known bacterial metabolite and an intermediate in the biosynthesis of the antibiotic thiostrepton, its role as a modulator of mammalian enzymatic pathways is an area of growing interest.[1][2] This document provides a comprehensive overview of the current understanding of 2-methyltryptophan, including its synthesis, biological effects, and the experimental protocols used to evaluate its activity. For comparative purposes, data on the more extensively studied isomer, 1-methyltryptophan, is included to highlight the nuanced effects of methyl group placement on biological function.

Introduction: The Indole Ring as a Privileged Scaffold

The indole ring of tryptophan is a versatile scaffold that participates in a wide range of biological interactions, including hydrogen bonding and π-stacking.[3][4][5] Its modification, particularly through methylation, can significantly alter the electronic and steric properties of the molecule, leading to changes in its interaction with biological targets. The position of the methyl group is critical in determining the resulting biological activity. This guide specifically focuses on the impact of methylation at the C2 position of the indole ring.

Core Signaling Pathways Modulated by Tryptophan Analogs

The metabolism of tryptophan is primarily governed by two major enzymatic pathways: the kynurenine pathway and the serotonin pathway. Tryptophan analogs, including methylated derivatives, can act as substrates, inhibitors, or modulators of the key enzymes in these pathways.

The Kynurenine Pathway: An Immunomodulatory Axis

The kynurenine pathway is the principal route of tryptophan catabolism, initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6][7] IDO1 is a key immunoregulatory enzyme that is often overexpressed in cancer cells, creating an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites like kynurenine.[8][9][10] This makes IDO1 a prime target for cancer immunotherapy.

dot

Caption: The Kynurenine Pathway initiated by IDO1.

The Serotonin Pathway: A Neuromodulatory Route

The serotonin pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH), which exists in two isoforms, TPH1 and TPH2.[11][12] This is the rate-limiting step in the synthesis of the neurotransmitter serotonin.[13] Modulation of this pathway has significant implications for neurological and psychiatric disorders.[14]

dot

Caption: The Serotonin Synthesis Pathway.

Quantitative Data on Tryptophan Analogs

Table 1: Inhibitory Activity of 1-Methyl-Tryptophan Stereoisomers against IDO1

| Compound | Assay Type | IC50 / Ki | Reference(s) |

| 1-Methyl-L-tryptophan | Cell-free (recombinant IDO1) | Ki = 19 µM | [15] |

| 1-Methyl-L-tryptophan | HeLa cell-based | IC50 = 120 µM | [15] |

| 1-Methyl-D-tryptophan | Cell-free (recombinant IDO1) | Ki > 100 µM | [15] |

| 1-Methyl-D-tryptophan | HeLa cell-based | IC50 > 2.5 mM | [15] |

Note: Lower IC50/Ki values indicate greater potency.

Table 2: Kinetic Parameters for S-adenosylmethionine:tryptophan 2-methyltransferase

| Substrate/Inhibitor | Parameter | Value | Reference(s) |

| S-adenosylmethionine | Km | 120 µM | [16] |

| S-adenosylhomocysteine | Ki | 480 µM | [16] |

Note: This enzyme is involved in the biosynthesis of 2-methyltryptophan in Streptomyces laurentii.[16]

Structure-Activity Relationship (SAR) of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the indole ring has several predictable effects on the molecule's properties:

-

Steric Hindrance: The 2-methyl group can sterically hinder the binding of the molecule to the active site of enzymes that typically accommodate the unsubstituted indole ring of tryptophan. This can potentially lead to inhibitory activity.

-

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the indole ring system. This may influence π-π stacking interactions with aromatic residues in the enzyme's active site.[4][17]

-

Metabolic Stability: Methylation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound compared to the parent molecule.

Studies on other 2-substituted indole derivatives have shown that modifications at this position can significantly impact biological activity, including receptor binding and functional agonism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2-methyltryptophan.

Synthesis of 2-Methyl-L-tryptophan

dot

Caption: General workflow for synthesizing 2-Methyl-L-tryptophan.

Protocol Outline:

-

Preparation of 2-Methylindole: Commercially available or synthesized via methods such as the Fischer indole synthesis.

-

Protection of L-Alanine: The amino and carboxyl groups of L-alanine are protected with suitable protecting groups (e.g., Boc for the amino group and methyl ester for the carboxyl group).

-

Activation of the Alanine Side Chain: The protected alanine is converted into a suitable electrophile.

-

Friedel-Crafts Alkylation: The protected and activated alanine derivative is reacted with 2-methylindole in the presence of a Lewis acid catalyst.

-

Deprotection: The protecting groups are removed to yield 2-methyl-L-tryptophan.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Enzymatic Assay for IDO1 Inhibition

This protocol is for a cell-free enzymatic assay to determine the inhibitory potential of a compound against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

Cofactors and reagents: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase

-

Test compound (2-methyl-L-tryptophan)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.

-

Add serial dilutions of the test compound to the wells of the 96-well plate. Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stopping agent, such as trichloroacetic acid (TCA).

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Measure the absorbance of the supernatant at 321 nm (for N-formylkynurenine) or at 480 nm after adding p-dimethylaminobenzaldehyde (for kynurenine).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kynurenine Pathway Assay

This assay measures the inhibition of IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

-

Cell culture medium and supplements

-

Human interferon-gamma (IFN-γ) to induce IDO1 expression

-

Test compound (2-methyl-L-tryptophan)

-

Reagents for kynurenine detection (as in the enzymatic assay) or an HPLC system for kynurenine quantification.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

-

Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test compound.

-

Add L-tryptophan to the medium to serve as the substrate.

-

Incubate for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using either a colorimetric method with p-dimethylaminobenzaldehyde or by HPLC.

-

Calculate the IC50 value of the compound in the cellular environment.

Pharmacokinetics of Tryptophan Analogs

The pharmacokinetic properties of a drug candidate are crucial for its development. While specific data for 2-methyltryptophan is lacking, studies on L-tryptophan and 1-methyl-tryptophan provide insights into the expected behavior of such analogs.

-

Absorption and Distribution: L-tryptophan is an essential amino acid and is actively transported across the blood-brain barrier.[19] Methylated analogs may also utilize amino acid transporters.

-

Metabolism: The 2-methyl group is expected to alter the metabolic profile of the molecule, potentially blocking hydroxylation at that position.

-

Excretion: Tryptophan and its metabolites are primarily excreted in the urine.

Pharmacokinetic studies of 1-methyl-L-tryptophan in a porcine model have been conducted, providing a basis for comparison.[9]

Conclusion and Future Directions

The 2-methyl group on the tryptophan indole ring presents a compelling modification for the development of novel therapeutic agents. While its role as a modulator of key enzymes like IDO1 and TPH is still under-investigated compared to its 1-methyl counterpart, the principles of medicinal chemistry suggest it could offer a distinct pharmacological profile. The steric and electronic alterations induced by the 2-methyl group may lead to unique binding interactions and improved metabolic stability.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 and Ki values of 2-methyl-L-tryptophan and its D-isomer against IDO1, IDO2, TDO, and TPH isoforms is a critical next step.

-

Direct Comparative Studies: Head-to-head comparisons with L-tryptophan and 1-methyl-tryptophan in a battery of in vitro and in vivo assays are needed to elucidate the specific contribution of the 2-methyl group to the observed biological activity.

-

Pharmacokinetic Profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) study of 2-methyl-L-tryptophan is essential for its progression as a potential drug candidate.

-

Structural Biology: Co-crystallization of 2-methyl-L-tryptophan with its target enzymes will provide invaluable insights into its binding mode and mechanism of action, guiding further structure-based drug design efforts.

The exploration of 2-methyltryptophan and other uniquely substituted tryptophan analogs holds significant promise for the development of next-generation modulators of tryptophan metabolism for the treatment of cancer, neurodegenerative diseases, and other conditions.

References

- 1. 2-Methyl-L-tryptophan | 33468-32-5 | FM59492 | Biosynth [biosynth.com]

- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 3. mdpi.com [mdpi.com]

- 4. A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inter- and intramolecular stacking interaction between indole and adeninium rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 [frontiersin.org]

- 13. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural studies of the interaction between indole derivatives and biologically important aromatic compounds. Part 19. Effect of base methylation on the ring-stacking interaction between tryptophan and guanine derivatives: a nuclear magnetic resonance investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 19. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide science, enabling the efficient and routine synthesis of peptides for a vast array of research and therapeutic applications. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method used in modern SPPS, favored for its mild reaction conditions and versatility.[1] This technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and comparative quantitative data to empower researchers in academia and the pharmaceutical industry to successfully synthesize peptides of interest.

Core Principles of Fmoc-SPPS

Fmoc SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[2] The fundamental principle of this methodology lies in the use of two orthogonal protecting groups: the temporary Nα-Fmoc group and permanent, acid-labile side-chain protecting groups.[3] This orthogonal scheme ensures that the peptide backbone is extended in the correct sequence without unintended side-chain modifications.

The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:

-

Nα-Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[4]

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the free amine of the peptide chain on the resin, forming a new peptide bond.[5]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction environment for the next cycle.[6]

This cyclical process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[7]

Key Chemical Reactions and Mechanisms

A thorough understanding of the underlying chemical reactions is crucial for optimizing synthesis protocols and troubleshooting potential issues.

Nα-Fmoc Protection and Deprotection

The Nα-amino group of each amino acid is protected by the Fmoc group, which is stable to the acidic conditions used for final cleavage but readily removed by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[8] The deprotection mechanism proceeds via a β-elimination pathway.[8] A base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide.[8] The reactive DBF is subsequently trapped by a scavenger, usually piperidine, to form a stable adduct that is washed away.[3]

Amino Acid Activation and Peptide Bond Formation

To facilitate the formation of the amide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is typically achieved by converting it into a more reactive species using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DIC), and more efficiently, onium salts such as aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU) and phosphonium (B103445) salts (e.g., PyBOP).[5] These reagents react with the amino acid to form a highly reactive activated ester or a related intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the resin.

Quantitative Data in Fmoc-SPPS

The success of a peptide synthesis is quantitatively assessed by coupling efficiency at each step and the purity of the final crude product. The choice of reagents and reaction conditions significantly impacts these outcomes.

Table 1: Comparative Purity of a Model Peptide Synthesized with Different Coupling Reagents

The following table presents the crude purity of the model decapeptide G-LHRH (H-GHWSYGLRPG-NH2) synthesized using various activators with different coupling times. This data illustrates the impact of reagent choice and reaction time on the final product quality.

| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) |

| COMU | 2 x 1 | 90.84 |

| 2 x 20 | 89.43 | |

| HCTU | 2 x 1 | 89.37 |

| 2 x 20 | 90.35 | |

| HATU | 2 x 1 | 88.39 |

| 2 x 20 | 89.37 | |

| PyBOP | 2 x 1 | 87.21 |

| 2 x 20 | 88.39 | |

| PyOxim | 2 x 1 | 40.10 |

| 2 x 20 | 78.52 | |

| TFFH | 2 x 1 | 60.17 |

| 2 x 20 | 62.74 |

Data adapted from a comparative study of different activators.

Table 2: Fmoc Removal Efficiency with Piperidine

This table shows the percentage of Fmoc group removal from Fmoc-Val-OH in solution using different concentrations of piperidine in DMF over time. This demonstrates the kinetics of the deprotection reaction.

| Piperidine Concentration (% v/v in DMF) | Time = 1 minute (%) | Time = 3 minutes (%) | Time = 5 minutes (%) |

| 1% | 33.4 | 49.6 | - |

| 2% | 12.9 | 63.3 | 87.9 |

| 5% | - | >99 | >99 |

| 20% | - | >99 | >99 |

Data adapted from an RP-HPLC analysis of Fmoc removal reaction kinetics.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual Fmoc SPPS.

Resin Preparation and First Amino Acid Loading (Wang Resin)

This protocol describes the esterification of the first Fmoc-amino acid to a hydroxyl-functionalized resin, such as Wang resin.

Materials:

-

Wang resin

-

Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

Methodology:

-

Resin Swelling: Place the desired amount of Wang resin in a reaction vessel. Add a 9:1 (v/v) mixture of DCM and DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with occasional agitation.

-

Amino Acid Activation: In a separate flask, dissolve 4 equivalents of the Fmoc-amino acid (relative to the resin loading) in a minimal amount of DMF. Add 4 equivalents of DIC.

-

Loading Reaction: Drain the swelling solvent from the resin. Add the activated amino acid solution to the resin. Add 0.1 equivalents of DMAP dissolved in a small amount of DMF to the resin slurry.

-

Agitation: Agitate the reaction mixture at room temperature for 12 hours.

-

Capping: To block any unreacted hydroxyl groups on the resin, filter the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.

-

Washing: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 (v/v) mixture of DMF/DCM (3 times), and DCM (3 times).

-

Drying: Dry the loaded resin under vacuum.

The SPPS Cycle: Deprotection and Coupling

This protocol outlines a single cycle of Nα-Fmoc deprotection and subsequent amino acid coupling using HBTU as the activating agent.

Materials:

-

Fmoc-loaded peptide-resin

-

20% (v/v) Piperidine in DMF

-

Fmoc-amino acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Methodology:

Nα-Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the peptide-resin (approximately 10 mL per gram of resin).[6]

-

Agitate the mixture for 2 minutes and then drain the solution.[6]

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete Fmoc removal.[6]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Amino Acid Coupling:

-

Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[6] Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.[6]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Repeat this deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups using a standard TFA cocktail.

Materials:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Methodology:

-

Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.[2]

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[7]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the dissolved peptide. Add the TFA filtrate dropwise to a large volume (at least 10 times the volume of the filtrate) of cold diethyl ether. A white precipitate of the crude peptide should form.[2]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[2] Dry the final peptide pellet under vacuum.

Visualizations of Key Processes

Diagram 1: The Fmoc-SPPS Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Diagram 2: Fmoc Deprotection Mechanism

Caption: The base-catalyzed mechanism of Fmoc group removal.

Diagram 3: Peptide Cleavage and Scavenger Action

Caption: Acid-catalyzed cleavage and the role of scavengers.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and adaptable technology that has become indispensable in modern chemical biology and drug discovery. A comprehensive understanding of its core principles, chemical underpinnings, and detailed experimental procedures is paramount for researchers seeking to synthesize high-quality peptides. By carefully selecting reagents, optimizing reaction conditions, and adhering to robust protocols, scientists can efficiently produce peptides for a wide range of applications, from fundamental biological investigations to the development of novel therapeutics.

References

The Strategic Incorporation of Methylated Tryptophan Derivatives in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The deliberate modification of amino acid residues is a cornerstone of modern peptide chemistry, enabling the fine-tuning of therapeutic candidates with enhanced stability, receptor affinity, and pharmacokinetic profiles. Among these modifications, the methylation of tryptophan has emerged as a powerful strategy to modulate the bioactivity and physicochemical properties of peptides. This technical guide provides a comprehensive overview of the applications of N-methylated, α-methylated, and β-methylated tryptophan derivatives in peptide chemistry, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes.

Introduction: The Significance of Tryptophan Methylation

Tryptophan, with its large indole (B1671886) side chain, is a critical residue in many bioactive peptides, often playing a pivotal role in receptor binding and molecular recognition.[1] However, native peptides frequently suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[2] Methylation of the tryptophan residue at various positions—the indole nitrogen (N-methylation), the α-carbon (α-methylation), or the β-carbon (β-methylation)—offers a subtle yet impactful tool to overcome these limitations.

Types of Tryptophan Methylation and Their Impact on Peptide Properties

The location of the methyl group on the tryptophan residue dictates its effect on the peptide's conformation, stability, and biological activity.

N-Methylated Tryptophan

N-methylation of the peptide backbone is a well-established strategy to enhance proteolytic resistance and improve cell permeability.[3] The introduction of a methyl group on the amide nitrogen can disrupt hydrogen bonding patterns, leading to significant conformational changes that can modulate receptor binding and selectivity.[4]

α-Methylated Tryptophan

The incorporation of α-methyltryptophan (α-MTP) introduces a gem-dimethyl group at the Cα position, which sterically hinders the action of proteases, thereby increasing the metabolic stability of the peptide.[5][6] This modification can also constrain the peptide backbone, influencing its secondary structure and, consequently, its interaction with biological targets.[5] α-MTP is also a prodrug for α-methylserotonin, a serotonin (B10506) receptor agonist, and has been investigated for its therapeutic potential in conditions related to serotonin deficiency.[5]

β-Methylated Tryptophan

β-Methylation introduces a chiral center at the β-carbon of the tryptophan side chain, leading to the formation of diastereomers. This modification can induce specific conformational preferences in the peptide backbone, such as β-turns and helical structures.[7] The defined geometry of β-methyltryptophan-containing peptides can lead to enhanced receptor potency and selectivity.[7]

Quantitative Data on Peptides Containing Methylated Tryptophan Derivatives

The following tables summarize key quantitative data from various studies, highlighting the impact of tryptophan methylation on peptide activity and properties.

Table 1: In Vitro Activity of Peptides Containing Modified Tryptophan

| Peptide/Analog | Modification | Target/Assay | IC50/EC50 | Fold Change vs. Unmodified | Reference |

| Melittin | Native | MCF-7 cells | 10.22 µg/mL | - | [8] |

| MELFL | Trp-19 -> DapAMCA | MCF-7 cells | 30 µg/mL | ~3-fold decrease | [8] |

| Melittin | Native | Hepa 1-6 cells | 6.39 µg/mL | - | [8] |

| MELFL | Trp-19 -> DapAMCA | Hepa 1-6 cells | 30 µg/mL | ~4.7-fold decrease | [8] |

| Bantag-1 | Native | BB3 Receptor | 0.8 nM | - | [9] |

| Bantag-1 Analog | H107K mutation in BB3 Receptor | BB3 Receptor | 48 nM | 60-fold decrease | [9] |

| Bantag-1 Analog | R127Q mutation in BB3 Receptor | BB3 Receptor | 320 nM | 400-fold decrease | [9] |

Table 2: Binding Affinities of a Glucose Naphtho Crown Ether Receptor to Tryptophan and Tryptophan-Containing Peptides

| Guest | Ka (ITC) (M-1) | Ka (Fluorescence) (M-1) | Reference |

| H-L-Trp-OH | 1.8 x 104 | 2.1 x 104 | [10] |

| H-L-Trp-L-Leu-L-Leu-OMe | 3.9 x 104 | 4.2 x 104 | [10] |

| H-L-Leu-L-Trp-L-Leu-OMe | 3.5 x 104 | 3.8 x 104 | [10] |

Experimental Protocols

Synthesis of Fmoc-N-Methyl-Tryptophan-OH

A common method for the synthesis of N-methylated amino acids involves on-resin methylation. The following is a general protocol adapted from the literature.[11]

-

Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (B109758) (DCM).

-

Amino Acid Loading: Dissolve Fmoc-Trp(Boc)-OH in anhydrous DCM and add to the resin, followed by the addition of diisopropylethylamine (DIEA). Stir for 2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group.

-

Sulfonylation: Protect the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of DIEA.

-

N-Methylation: Treat the resin-bound amino acid with methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

o-NBS Deprotection: Remove the o-NBS group using a solution of 2-mercaptoethanol (B42355) and DBU in DMF.

-

Fmoc Protection: Re-protect the N-methylated amine with Fmoc-OSu.

-

Cleavage: Cleave the Fmoc-N-Me-Trp(Boc)-OH from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Methylated Tryptophan

The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.[12][13][14]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Coupling:

-

Pre-activate the Fmoc-protected amino acid (including the methylated tryptophan derivative) (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, deprotect the N-terminal Fmoc group.

-

Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of tryptophan metabolism and the action of a methylated tryptophan-containing peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry [beilstein-journals.org]

- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 5. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular basis for high affinity and selectivity of peptide antagonist, Bantag-1, for the orphan BB3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. bachem.com [bachem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-2-Me-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: